molecular formula C10H19ClN2O B2464400 3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride CAS No. 2031259-02-4

3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride

Cat. No.: B2464400
CAS No.: 2031259-02-4
M. Wt: 218.73
InChI Key: TVPCXFPTSQLGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H19ClN2O. It is a derivative of pyrrolidin-2-one, featuring an amino group at the third position and a cyclohexyl group at the first position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Cyclization: The starting material, a suitable cyclohexylamine derivative, undergoes cyclization to form the pyrrolidin-2-one ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclohexyl moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride include other pyrrolidin-2-one derivatives with different substituents. For example:

    3-Amino-1-phenylpyrrolidin-2-one: Features a phenyl group instead of a cyclohexyl group.

    3-Amino-1-methylpyrrolidin-2-one: Features a methyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-amino-1-cyclohexylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPCXFPTSQLGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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